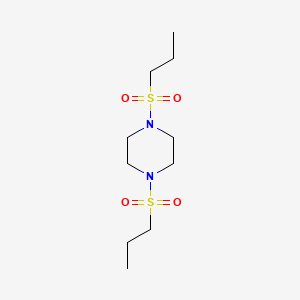![molecular formula C24H22N4O4 B10883506 2-(Benzoylamino)-N~1~-[3-(2-benzoylhydrazino)-3-oxopropyl]benzamide](/img/structure/B10883506.png)
2-(Benzoylamino)-N~1~-[3-(2-benzoylhydrazino)-3-oxopropyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzoylamino)-N~1~-[3-(2-benzoylhydrazino)-3-oxopropyl]benzamide is a complex organic compound characterized by its benzoylamino and benzoylhydrazino functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzoylamino)-N~1~-[3-(2-benzoylhydrazino)-3-oxopropyl]benzamide typically involves multi-step organic reactions. One common method includes the reaction of anthranylamide with propionic anhydride in an alkaline medium, followed by Schotten-Bauman acylation . The final step involves the use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) to replace dimethylformamide (DMF), making the process more environmentally friendly .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. The use of cost-effective starting materials and environmentally benign solvents is crucial for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzoylamino)-N~1~-[3-(2-benzoylhydrazino)-3-oxopropyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
2-(Benzoylamino)-N~1~-[3-(2-benzoylhydrazino)-3-oxopropyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Benzoylamino)-N~1~-[3-(2-benzoylhydrazino)-3-oxopropyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Benzoylamino)-3-(benzoyloxy)propyl benzoate
- 2-(Benzoylamino)-3-(benzoyloxy)-1-phenylpropyl benzoate
Uniqueness
What sets 2-(Benzoylamino)-N~1~-[3-(2-benzoylhydrazino)-3-oxopropyl]benzamide apart from similar compounds is its unique combination of benzoylamino and benzoylhydrazino groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C24H22N4O4 |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
2-benzamido-N-[3-(2-benzoylhydrazinyl)-3-oxopropyl]benzamide |
InChI |
InChI=1S/C24H22N4O4/c29-21(27-28-23(31)18-11-5-2-6-12-18)15-16-25-24(32)19-13-7-8-14-20(19)26-22(30)17-9-3-1-4-10-17/h1-14H,15-16H2,(H,25,32)(H,26,30)(H,27,29)(H,28,31) |
Clé InChI |
MKECNPHEKAUFBT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCCC(=O)NNC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(3-Chlorobenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10883440.png)


![1-[(4-Chlorophenyl)sulfonyl]-4-(thiophen-3-ylmethyl)piperazine](/img/structure/B10883462.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine](/img/structure/B10883463.png)

![N-(naphthalen-1-yl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B10883470.png)
![(4-Benzylpiperidin-1-yl)[1-(4-nitrobenzyl)piperidin-3-yl]methanone](/img/structure/B10883477.png)

methanone](/img/structure/B10883491.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3,4-dimethylaniline](/img/structure/B10883501.png)
![2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-7-benzyl-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10883512.png)
![2-(3-Methylphenoxy)-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B10883513.png)
